molecular formula C9H12N2O2 B12499134 Methyl 2-amino-3-(pyridin-3-YL)propanoate

Methyl 2-amino-3-(pyridin-3-YL)propanoate

Cat. No.: B12499134
M. Wt: 180.20 g/mol
InChI Key: JQPVBKDLAQDFFY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of amino acids and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(pyridin-3-yl)propanoate typically involves the reaction of 3-pyridinecarboxaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification steps such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(pyridin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(pyridin-2-yl)propanoate
  • Methyl 3-amino-3-(pyridin-2-yl)propanoate
  • Ethyl 2-amino-3-(pyridin-3-yl)propanoate

Uniqueness

Methyl 2-amino-3-(pyridin-3-yl)propanoate is unique due to the position of the pyridine ring and the specific functional groups attached to it. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-amino-3-pyridin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)5-7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPVBKDLAQDFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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